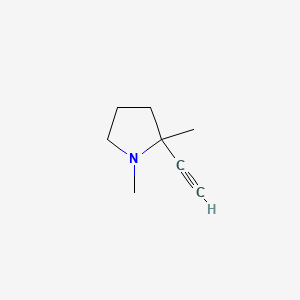
3-Acetyl-7-hydroxyindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-7-hydroxyindole is a derivative of indole, an aromatic heterocyclic organic compound. Indole derivatives are known for their significant biological and pharmaceutical importance. The compound this compound features an acetyl group at the third position and a hydroxyl group at the seventh position on the indole ring, making it a unique and valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-7-hydroxyindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones under acidic conditions. For this compound, the specific ketone used is acetylacetone, and the reaction is carried out in the presence of an acid catalyst such as hydrochloric acid or methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 3-Acetyl-7-hydroxyindole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-acetyl-7-oxoindole.
Reduction: Formation of 3-(1-hydroxyethyl)-7-hydroxyindole.
Substitution: Formation of various substituted indoles depending on the electrophile used.
科学的研究の応用
3-Acetyl-7-hydroxyindole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Acetyl-7-hydroxyindole involves its interaction with various molecular targets and pathways:
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Hydroxyindole: A precursor to serotonin, a neurotransmitter.
3-Acetylindole: Similar structure but lacks the hydroxyl group at the seventh position.
Uniqueness: 3-Acetyl-7-hydroxyindole is unique due to the presence of both an acetyl and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets compared to its analogs .
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
1-(7-hydroxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)8-5-11-10-7(8)3-2-4-9(10)13/h2-5,11,13H,1H3 |
InChIキー |
QCOOKIRAAAAWPG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=C1C=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


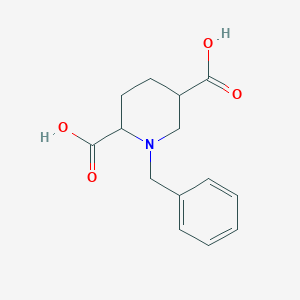


![1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13708089.png)

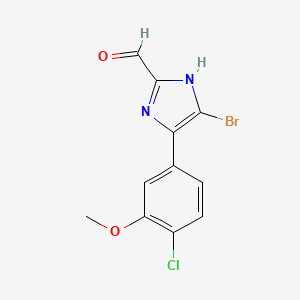
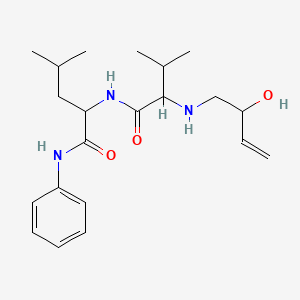
![5-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13708106.png)
![7-Methyl-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708108.png)
![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)
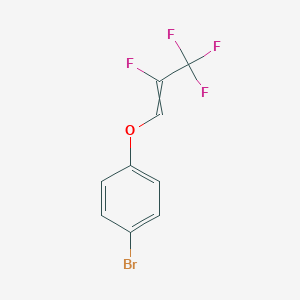
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)

